molecular formula C9H11NO3S B7541984 5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid

5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid

Cat. No. B7541984
M. Wt: 213.26 g/mol
InChI Key: FLEOICMYXLRPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTA and has a molecular formula of C11H14N2O2S.

Mechanism of Action

The mechanism of action of PTA is not fully understood, but it is believed to exert its biological activity by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PDE is an enzyme that is involved in the degradation of cyclic nucleotides such as cAMP and cGMP, which are important second messengers in the regulation of various physiological processes.
Biochemical and Physiological Effects:
PTA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities in various in vitro and in vivo studies. In an in vitro study, PTA was found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In another study, PTA was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, PTA has been reported to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using PTA in lab experiments is its high purity and stability, which allows for reproducible results. In addition, PTA is readily available and can be synthesized in large quantities. However, one of the limitations of using PTA is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of PTA is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research of PTA. One direction is the synthesis of new derivatives of PTA with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of PTA and its potential as a therapeutic agent for various diseases. In addition, PTA can be further studied for its potential applications in material science and organic electronics. Overall, the potential applications of PTA in various fields make it an interesting compound for future research.

Synthesis Methods

The synthesis of PTA involves the reaction of 2-acetylthiophene with isopropyl carbamate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. This method has been reported to yield PTA in good yields and high purity.

Scientific Research Applications

PTA has been widely studied for its potential applications in various fields such as material science, medicinal chemistry, and organic electronics. In material science, PTA has been used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaics and field-effect transistors. In medicinal chemistry, PTA has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In organic electronics, PTA has been used as a dopant for the synthesis of conductive polymers.

properties

IUPAC Name

5-(propan-2-ylcarbamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-5(2)10-8(11)6-3-4-7(14-6)9(12)13/h3-5H,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEOICMYXLRPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid

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